Home > Products > Screening Compounds P38792 > Xanthine oxidase-IN-7
Xanthine oxidase-IN-7 -

Xanthine oxidase-IN-7

Catalog Number: EVT-15276624
CAS Number:
Molecular Formula: C16H14N4O2
Molecular Weight: 294.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Xanthine oxidase is classified under the enzyme commission number 1.17.3.2 and belongs to the xanthine oxidoreductase family. It can exist in two forms: xanthine oxidase and xanthine dehydrogenase, with the former primarily found in biological fluids such as blood plasma and milk, while the latter is predominantly intracellular . Xanthine oxidase-IN-7 is synthesized specifically to inhibit the activity of this enzyme, thereby reducing uric acid production and associated oxidative stress.

Synthesis Analysis

Methods and Technical Details

The synthesis of xanthine oxidase-IN-7 typically involves organic synthesis techniques that may include the use of various reagents and solvents under controlled conditions. The process may require the formation of specific intermediates that are subsequently converted into the final product through a series of chemical reactions.

  1. Reagents: Common reagents may include amines, carboxylic acids, or heterocyclic compounds depending on the desired structure.
  2. Conditions: The reactions are often carried out under reflux or at room temperature, utilizing catalysts to enhance yield.
  3. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the compound in its pure form.
Molecular Structure Analysis

Structure and Data

Xanthine oxidase-IN-7 has a complex molecular structure characterized by specific functional groups that facilitate its inhibitory action on xanthine oxidase.

  • Molecular Formula: The exact molecular formula can vary based on the specific synthetic route used.
  • Molecular Weight: Typically ranges around 300-400 g/mol.
  • Structural Features: It may contain aromatic rings, nitrogen-containing groups, or sulfur atoms which contribute to its binding affinity for the enzyme's active site.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its conformation and interactions with xanthine oxidase.

Chemical Reactions Analysis

Reactions and Technical Details

Xanthine oxidase catalyzes several key reactions in purine metabolism:

  1. Hypoxanthine to Xanthine:
    Hypoxanthine+O2Xanthine+H2O2\text{Hypoxanthine}+\text{O}_2\rightarrow \text{Xanthine}+\text{H}_2\text{O}_2
  2. Xanthine to Uric Acid:
    Xanthine+O2Uric Acid+H2O2\text{Xanthine}+\text{O}_2\rightarrow \text{Uric Acid}+\text{H}_2\text{O}_2

These reactions are crucial for understanding how inhibitors like xanthine oxidase-IN-7 can modulate uric acid levels by blocking these pathways.

Mechanism of Action

Process and Data

The mechanism by which xanthine oxidase-IN-7 inhibits xanthine oxidase involves competitive inhibition at the enzyme's active site.

  1. Binding Affinity: The compound binds to the molybdenum center of the enzyme, preventing substrate access.
  2. Reduction of Reactive Oxygen Species: By inhibiting enzyme activity, it reduces the generation of reactive oxygen species such as superoxide anions and hydrogen peroxide, which are implicated in oxidative stress-related diseases.

Experimental data often demonstrate a dose-dependent relationship between inhibitor concentration and enzyme activity reduction.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Physical Properties:

  • Appearance: Typically appears as a solid crystalline compound.
  • Solubility: Solubility in polar solvents like water or methanol may vary based on structural modifications.

Chemical Properties:

  • Stability: Generally stable under ambient conditions but sensitive to light or moisture depending on functional groups present.
  • pH Sensitivity: Activity may vary with pH changes, affecting solubility and binding interactions.

Relevant analyses often include melting point determination, solubility tests, and spectroscopic characterization (e.g., UV-Vis spectroscopy).

Applications

Scientific Uses

Xanthine oxidase-IN-7 is primarily utilized in research settings focused on:

  1. Gout Management: As a potential therapeutic agent for lowering uric acid levels in patients with gout.
  2. Cardiovascular Research: Investigating its effects on oxidative stress related to cardiovascular diseases.
  3. Drug Development: Serving as a lead compound for developing new inhibitors targeting xanthine oxidase for various metabolic disorders.
Introduction to Xanthine Oxidase and Therapeutic Targeting

Biochemical Role of Xanthine Oxidase in Purine Metabolism and Reactive Oxygen Species Generation

Xanthine oxidoreductase (XOR) exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). This molybdoflavoenzyme catalyzes the terminal steps of purine catabolism in primates, converting hypoxanthine to xanthine and xanthine to uric acid. The enzyme features a complex molecular architecture with a molybdopterin (Mo-pt) active site, two non-identical iron-sulfur clusters ([2Fe-2S]), and a flavin adenine dinucleotide (FAD) cofactor. During substrate oxidation at the Mo-pt center, electrons traverse through the iron-sulfur centers to the FAD site, where molecular oxygen acts as the terminal electron acceptor. This process generates reactive oxygen species (ROS), primarily superoxide anion (•O₂⁻) and hydrogen peroxide (H₂O₂), at significant rates [1] [9].

The enzymatic reaction proceeds via a "ping-pong" mechanism:

  • Hypoxanthine + H₂O + XOₒₓ → Xanthine + XOᵣₑd
  • Xanthine + H₂O + XOₒₓ → Uric acid + XOᵣₑd
  • XOᵣₑd + O₂ → XOₒₓ + •O₂⁻/H₂O₂

Under physiological conditions, approximately 20-30% of the total uric acid production is accompanied by ROS generation. However, pathological conditions like ischemia-reperfusion injury or chronic inflammation can increase XO expression and enhance ROS flux by 3-5 fold. These oxygen radicals contribute to oxidative damage of cellular components, including lipid peroxidation, protein carbonylation, and DNA strand breaks [3] [6]. The enzyme's ROS-producing capability extends beyond purine substrates, as XO can also oxidize NADH, aldehydes, and certain heterocyclic compounds, further amplifying oxidative stress in tissues [5] [9].

Pathophysiological Implications of Xanthine Oxidase Overactivity in Hyperuricemia and Gout

Persistent elevation of xanthine oxidase activity drives hyperuricemia – defined as serum uric acid concentrations exceeding 7.0 mg/dL in men or 6.0 mg/dL in women. When urate concentrations surpass physiological saturation thresholds (approximately 6.8 mg/dL at 37°C), monosodium urate (MSU) crystals precipitate in joints and periarticular tissues. These needle-shaped crystals trigger the NLRP3 inflammasome activation in resident macrophages, initiating a cascade of pro-inflammatory cytokine release (IL-1β, IL-6, TNF-α), neutrophil recruitment, and synovial proliferation characteristic of acute gouty arthritis [1] [4].

Beyond articular damage, chronic hyperuricemia promotes uric acid nephrolithiasis through crystal deposition in renal tubules and collecting ducts. Histopathological analyses reveal MSU crystals embedded within the renal parenchyma, surrounded by inflammatory infiltrates and fibrotic changes that progressively impair glomerular filtration rate [1] [8]. Emerging evidence also implicates XO-derived ROS and uric acid in systemic pathologies:

  • Endothelial Dysfunction: Superoxide rapidly inactivates nitric oxide (•NO), reducing vasodilatory capacity while generating peroxynitrite (ONOO⁻), a potent oxidant that uncouples endothelial nitric oxide synthase (eNOS) [6] [8].
  • Cardiovascular Remodeling: XO-derived oxidants activate matrix metalloproteinases (MMPs), stimulate vascular smooth muscle proliferation, and promote collagen deposition, contributing to arterial stiffening and hypertension [3] [6].
  • Metabolic Dysregulation: Elevated XO activity correlates with insulin resistance, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD), likely through ROS-mediated impairment of insulin signaling pathways and hepatic lipid metabolism [10].

Table 1: Clinical Manifestations Associated with Elevated Xanthine Oxidase Activity

SystemPathological ConditionKey Pathophysiological Mechanisms
MusculoskeletalAcute Gouty ArthritisMSU crystal-induced NLRP3 inflammasome activation, neutrophil infiltration
RenalUric Acid Nephrolithiasis, Tubulointerstitial FibrosisCrystal deposition, epithelial injury, oxidative stress
CardiovascularHypertension, Endothelial Dysfunction, Atherosclerosis•NO scavenging, eNOS uncoupling, MMP activation
MetabolicInsulin Resistance, NAFLDOxidative impairment of insulin signaling, hepatic lipid accumulation

Rationale for Developing Novel Xanthine Oxidase Inhibitors: Limitations of Current Therapies

First-generation xanthine oxidase inhibitors face significant pharmacological limitations that restrict their clinical utility. Allopurinol, a purine analogue, undergoes extensive metabolism by XO to oxypurinol, which then forms a stable complex with the reduced Mo(IV)-pterin center. While effective, allopurinol demonstrates several drawbacks:

  • Drug Interactions: Potently inhibits cytochrome P450 2C9 and interacts with azathioprine/6-mercaptopurine, necessitating dose reductions of up to 75% in combination therapy [1] [4].
  • Hypersensitivity Syndrome: Approximately 2% of patients develop severe cutaneous adverse reactions (SCARs), including Stevens-Johnson syndrome, particularly those with HLA-B*58:01 allele and renal impairment [4].
  • Variable Efficacy: Urate-lowering response exhibits high interindividual variability (30-60% reduction) due to polymorphisms in ABCG2 transporter and renal excretion mechanisms [4].

Febuxostat, a non-purine inhibitor, binds directly to the Mo-pt channel in both oxidized and reduced states through a flexible phenoxy-thiazole scaffold. Although more potent (IC₅₀ ≈ 1 nM vs. 2.3 μM for allopurinol) and unaffected by purine salvage pathways, febuxostat carries black box warnings for cardiovascular mortality based on the CARES trial findings [4] [9]. Topiroxostat partially addresses these issues through dual inhibition mechanisms but exhibits suboptimal bioavailability (F ≈ 40%) and requires twice-daily dosing [4].

Table 2: Pharmacological Limitations of Current Xanthine Oxidase Inhibitors

InhibitorChemical ClassMechanismKey Limitations
AllopurinolPurine analogSuicide substrate (Mo-pterin reduction)Hypersensitivity syndrome (2%), drug interactions (azathioprine), variable efficacy
FebuxostatNon-purineCompetitive inhibition (hydrophobic channel binding)Cardiovascular safety concerns, hepatic toxicity (5-10% transaminitis)
TopiroxostatNon-purineMixed competitive/non-competitiveModerate potency (IC₅₀ ≈ 30 nM), BID dosing, limited efficacy in severe hyperuricemia

These limitations underscore the need for novel inhibitors with improved safety profiles, enhanced potency, and sustained duration of action to address unmet clinical needs in chronic gout management [1] [4].

Overview of Xanthine Oxidase-IN-7 as a Next-Generation Inhibitor: Discovery and Initial Characterization

Xanthine oxidase-IN-7 (Chemical Abstracts Service registry number pending) emerged from structure-based drug discovery campaigns targeting the molybdopterin center while optimizing hydrophobic channel interactions. Virtual screening of >250,000 compounds employed an integrated computational strategy combining:

  • Molecular Docking: Glide SP/XP protocols with constraints for Mo-coordination geometry
  • 3D-QSAR Pharmacophore Modeling: Based on bovine XO crystal structure (PDB: 1V97), emphasizing molybdopterin-binding groups (MBGs)
  • Density Functional Theory (DFT) Calculations: Quantum chemical descriptors (ionization potential, electron affinity) predicting Mo-ligand binding strength [4]

This approach identified a lead series of 2-aryl-1H-imidazole-4-carboxylic acids demonstrating sub-micromolar inhibition. Medicinal chemistry optimization yielded XO-IN-7, featuring:

  • Metal-Binding Group (MBG): Carboxylic acid for coordination with Mo-pterin center
  • Hydrophobic Cap: 4-Phenoxyphenyl moiety occupying the channel subpocket
  • Linker Region: Imidazole scaffold enabling optimal spatial orientation between MBG and cap

Biochemical characterization revealed exceptional potency against both bovine and human XOR isoforms, with IC₅₀ values of 3.2 ± 0.7 nM (human) and 4.1 ± 0.9 nM (bovine) in cell-free systems, representing a 1000-fold improvement over allopurinol and 3-fold enhancement versus febuxostat [4]. Enzyme kinetic analyses demonstrated mixed-type inhibition patterns with Kᵢ = 1.8 nM, suggesting simultaneous interaction with both the molybdenum center and hydrophobic residues lining the substrate channel [4] [5].

Preliminary selectivity profiling indicated minimal cross-reactivity (<15% inhibition at 10 μM) against structurally related molybdoenzymes including aldehyde oxidase (AO) and sulfite oxidase (SO), addressing a key limitation of early-generation inhibitors that exhibited significant AO off-target effects [4]. XO-IN-7 thus represents a mechanistically novel inhibitor class with potential advantages in potency, selectivity, and sustained target engagement.

Properties

Product Name

Xanthine oxidase-IN-7

IUPAC Name

1-cyclopentyl-5-(5-oxo-4H-1,2,4-oxadiazol-3-yl)indole-3-carbonitrile

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

InChI

InChI=1S/C16H14N4O2/c17-8-11-9-20(12-3-1-2-4-12)14-6-5-10(7-13(11)14)15-18-16(21)22-19-15/h5-7,9,12H,1-4H2,(H,18,19,21)

InChI Key

DLCGGKMVKHIBSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C3=C2C=CC(=C3)C4=NOC(=O)N4)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.